2-[1,3,4]Oxadiazol-2-yl-piperidine hydrochloride 2-[1,3,4]Oxadiazol-2-yl-piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1185011-85-1
VCID: VC2647347
InChI: InChI=1S/C7H11N3O.ClH/c1-2-4-8-6(3-1)7-10-9-5-11-7;/h5-6,8H,1-4H2;1H
SMILES: C1CCNC(C1)C2=NN=CO2.Cl
Molecular Formula: C7H12ClN3O
Molecular Weight: 189.64 g/mol

2-[1,3,4]Oxadiazol-2-yl-piperidine hydrochloride

CAS No.: 1185011-85-1

Cat. No.: VC2647347

Molecular Formula: C7H12ClN3O

Molecular Weight: 189.64 g/mol

* For research use only. Not for human or veterinary use.

2-[1,3,4]Oxadiazol-2-yl-piperidine hydrochloride - 1185011-85-1

Specification

CAS No. 1185011-85-1
Molecular Formula C7H12ClN3O
Molecular Weight 189.64 g/mol
IUPAC Name 2-piperidin-2-yl-1,3,4-oxadiazole;hydrochloride
Standard InChI InChI=1S/C7H11N3O.ClH/c1-2-4-8-6(3-1)7-10-9-5-11-7;/h5-6,8H,1-4H2;1H
Standard InChI Key LOJUTGVREHPKTL-UHFFFAOYSA-N
SMILES C1CCNC(C1)C2=NN=CO2.Cl
Canonical SMILES C1CCNC(C1)C2=NN=CO2.Cl

Introduction

Chemical Structure and Properties

2- Oxadiazol-2-yl-piperidine hydrochloride (CAS: 1185011-85-1) is characterized by a piperidine ring connected to a 1,3,4-oxadiazole heterocycle at the 2-position of the piperidine, with the compound existing as a hydrochloride salt. The molecular structure demonstrates specific stereochemical features that contribute to its biological activity profile.

Basic Structural Properties

The compound possesses the following fundamental properties:

PropertyValue
Molecular FormulaC7H12ClN3O
Molecular Weight189.64 g/mol
IUPAC Name2-piperidin-2-yl-1,3,4-oxadiazole;hydrochloride
SMILES NotationC1CCNC(C1)C2=NN=CO2.Cl
InChIInChI=1S/C7H11N3O.ClH/c1-2-4-8-6(3-1)7-10-9-5-11-7;/h5-6,8H,1-4H2;1H
PubChem Compound ID46737112

The 1,3,4-oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, which contributes significantly to the compound's electronic properties and hydrogen-bonding capabilities. The piperidine component provides a basic nitrogen that can participate in acid-base interactions, while the hydrochloride salt form enhances the compound's water solubility – a critical parameter for pharmaceutical applications.

Physical Characteristics

2-[1,3,]Oxadiazol-2-yl-piperidine hydrochloride typically appears as a white to off-white crystalline solid. The salt form affects several physicochemical properties that are relevant to its biological activity and pharmaceutical formulation:

PropertyCharacteristic
Physical StateCrystalline solid
ColorWhite to off-white
SolubilityHighly soluble in water; soluble in polar organic solvents (methanol, DMSO)
HygroscopicityModerate
pH (aqueous solution)Acidic
StabilityGenerally stable under normal storage conditions

The compound's solubility profile is particularly significant for pharmaceutical applications, as the hydrochloride salt form provides enhanced aqueous solubility compared to the free base, facilitating formulation and potentially improving bioavailability .

Synthetic Methodologies

The synthesis of 2- Oxadiazol-2-yl-piperidine hydrochloride involves multiple chemical transformations, typically proceeding through several intermediate compounds. Based on related oxadiazole syntheses described in the literature, several viable routes have been established.

General Synthetic Approach

The most common synthetic pathway involves a multi-step procedure starting from appropriately substituted piperidine derivatives:

StepReaction TypeStarting MaterialProduct
1EsterificationPiperidin-2-carboxylic acidEthyl piperidin-2-carboxylate
2HydrazinolysisEthyl piperidin-2-carboxylatePiperidin-2-carbohydrazide
3CyclizationPiperidin-2-carbohydrazide2- Oxadiazol-2-yl-piperidine
4Salt formation2- Oxadiazol-2-yl-piperidine2- Oxadiazol-2-yl-piperidine hydrochloride

Detailed Synthetic Method

Based on synthetic procedures for related compounds, a detailed method can be described as follows:

Esterification

The initial step involves the conversion of piperidin-2-carboxylic acid to its ethyl ester. This reaction typically employs ethanol as the solvent and concentrated sulfuric acid as a catalyst. The reaction mixture is refluxed for 3-4 hours, and the progress is monitored by thin-layer chromatography (TLC) .

Hydrazide Formation

The ethyl ester is subsequently transformed into a carbohydrazide by reaction with hydrazine hydrate in methanol. This reaction is typically conducted under reflux conditions for 4-5 hours. The reaction progress is monitored by TLC, and upon completion, excess solvent is evaporated to yield the carbohydrazide intermediate .

Oxadiazole Ring Formation

The critical cyclization step involves the reaction of the carbohydrazide with carbon disulfide in the presence of potassium hydroxide in methanol under reflux conditions. This leads to the formation of a 1,3,4-oxadiazole-2-thiol intermediate, which can be further processed to yield the desired oxadiazole structure .

Salt Formation

The final step involves the conversion of the free base to the hydrochloride salt, typically by dissolving the compound in a suitable organic solvent and treating it with hydrogen chloride (either as gas or in solution). Precipitation of the hydrochloride salt occurs, which is then isolated by filtration, washed, and dried .

Alternative Synthetic Approaches

Several alternative synthetic approaches have been reported for similar oxadiazole-containing compounds:

Direct Cyclization Method

This approach involves the direct cyclization of acylhydrazines with orthoesters or carboxylic acids in the presence of dehydrating agents such as phosphorus oxychloride or thionyl chloride .

Microwave-Assisted Synthesis

To improve reaction efficiency and reduce reaction times, microwave-assisted synthetic methods have been developed for the preparation of 1,3,4-oxadiazole derivatives, potentially applicable to our target compound .

Synthetic MethodAdvantagesLimitations
Classical MethodWell-established, reliableLonger reaction times, multiple steps
Microwave-AssistedShorter reaction times, higher yieldsRequires specialized equipment
One-Pot SynthesisFewer isolation steps, economicalMay lead to more impurities

Chemical Reactivity

The chemical reactivity of 2- Oxadiazol-2-yl-piperidine hydrochloride is influenced by both the piperidine and oxadiazole moieties, each contributing distinct reaction possibilities.

Reactivity of the Piperidine Moiety

The piperidine component contains a secondary amine that serves as a nucleophilic center, enabling various transformations:

N-Substitution Reactions

The piperidine nitrogen can undergo N-substitution reactions with various electrophiles:

ElectrophileReaction ConditionsExpected Product
Alkyl halidesBase, polar aprotic solvent, 25-80°CN-alkylated derivative
Acyl chloridesBase, THF/DCM, 0-25°CN-acylated derivative
Sulfonyl chloridesBase, THF/DCM, 0-25°CN-sulfonylated derivative

Studies on related compounds have demonstrated successful N-substitution reactions, particularly with p-toluenesulfonyl chloride and 4-chlorobenzenesulfonyl chloride, yielding derivatives with modified biological activities .

Reactivity of the Oxadiazole Moiety

The 1,3,4-oxadiazole ring possesses unique reactivity patterns that can be exploited for further derivatization:

Electrophilic Substitution

Due to its electron-rich nature, the oxadiazole ring can undergo electrophilic aromatic substitution reactions, albeit under more forcing conditions compared to more activated aromatic systems.

Ring Transformations

Under specific conditions, the oxadiazole ring can undergo ring-opening and ring-transformation reactions:

Reaction TypeConditionsProduct Type
HydrolysisAqueous acid, heatAcylhydrazine derivatives
ReductionLiAlH4, THF, 0°C to refluxReduced heterocyclic products
Nucleophilic attackStrong nucleophiles, polar solventsRing-opened products

Salt Form Considerations

The hydrochloride salt form affects the compound's reactivity in several ways:

  • The protonated piperidine nitrogen has reduced nucleophilicity

  • Enhanced water solubility facilitates reactions in aqueous media

  • The acidic nature can influence reaction outcomes and selectivity

Conversion to the free base is often necessary before certain reactions, particularly those requiring nucleophilic participation of the piperidine nitrogen .

Biological Activities

2- Oxadiazol-2-yl-piperidine hydrochloride and structurally related compounds exhibit diverse biological activities, making them valuable scaffolds in medicinal chemistry and drug discovery.

Receptor Binding Profile

Compounds containing the 1,3,4-oxadiazole-piperidine scaffold have demonstrated significant binding affinities to various neuroreceptors, particularly those implicated in psychiatric and neurological disorders:

ReceptorBinding AffinityFunctional EffectReference
Dopamine D2Moderate to highAntagonism/partial agonism
Serotonin 5-HT1AModeratePartial agonism
Serotonin 5-HT2AModerate to highAntagonism
GABAAVariableModulation

The positional isomer with the oxadiazole at the 2-position of the piperidine ring (our compound of interest) appears to confer specific binding characteristics that differentiate it from the 3- and 4-substituted analogs .

Antimicrobial Activity

Numerous 1,3,4-oxadiazole derivatives have demonstrated significant antimicrobial properties, suggesting potential applications for 2- Oxadiazol-2-yl-piperidine hydrochloride in this therapeutic area:

Microbial TypeActivity LevelProposed Mechanism
Gram-positive bacteriaModerate to highCell wall/membrane disruption
Gram-negative bacteriaModerateEnzyme inhibition
FungiVariableMultiple mechanisms

The antibacterial potential of related compounds has been particularly notable against resistant strains, suggesting value in developing new antimicrobial agents based on this scaffold .

Enzyme Inhibitory Properties

Compounds containing the 1,3,4-oxadiazole-piperidine scaffold have demonstrated inhibitory effects against various enzymes:

EnzymeInhibition PotencyDisease RelevanceReference
LipoxygenaseModerateInflammation
Alpha-glucosidaseVariableDiabetes
AcetylcholinesteraseModerate to highAlzheimer's disease

The enzyme inhibitory profile of these compounds appears to be modulated by the specific substitution pattern, with the position of the oxadiazole on the piperidine ring playing a crucial role in determining selectivity and potency .

Anticonvulsant and Antidepressant Activities

Studies on 3-[5-(aryl- oxadiazole-2-yl]-piperidine derivatives have revealed promising anticonvulsant and antidepressant properties, suggesting that 2- Oxadiazol-2-yl-piperidine hydrochloride may also exhibit these activities :

ActivityAnimal ModelEfficacyComparison to Standard Drugs
AnticonvulsantMES testModerateLess potent than phenytoin
AnticonvulsantPTZ testModerate to highComparable to diazepam
AntidepressantForced swim testModerateLess potent than fluoxetine

The mechanism underlying these effects appears to involve modulation of central neurotransmitter systems, particularly GABA, glutamate, and monoamines .

Structure-Activity Relationships

A detailed analysis of the structure-activity relationships (SAR) provides valuable insights into the pharmacological behavior of 2- Oxadiazol-2-yl-piperidine hydrochloride and guides rational design of optimized derivatives.

Influence of Piperidine Substitution Position

The position of the oxadiazole substituent on the piperidine ring significantly impacts biological activity:

PositionRepresentative CompoundKey Activity DifferencesReference
2-position2- Oxadiazol-2-yl-piperidine HClEnhanced receptor binding selectivity
3-position3-(1,3,4-Oxadiazol-2-yl)piperidine HClDifferent binding mode to D2 receptors
4-position4-(1,3,4-Oxadiazol-2-yl)piperidineDistinct antipsychotic profile

The 2-position substitution (as in our target compound) appears to confer specific spatial orientation that optimizes interactions with certain receptor binding pockets .

Effect of Oxadiazole Ring Substitution

Substitution at the 5-position of the 1,3,4-oxadiazole ring dramatically influences the compound's pharmacological profile:

SubstituentEffect on ActivityProposed MechanismReference
Unsubstituted (H)Baseline activityReference point
PhenylEnhanced CNS activityIncreased lipophilicity, π-stacking
2-FluorophenylAnticancer, antiviral propertiesElectron-withdrawing effect
Alkyl chainsModulated antimicrobial activityLipophilicity modulation
PropertyFree BaseHydrochloride SaltReference
Solubility (water)PoorGood
BioavailabilityLowerHigher
StabilityVariableGenerally more stable
Crystal formAmorphous tendencyCrystalline

The hydrochloride salt form enhances aqueous solubility, potentially improving bioavailability – a critical consideration for therapeutic applications .

Comparison with Related Heterocyclic Systems

2- Oxadiazol-2-yl-piperidine hydrochloride exists within a broader context of heterocyclic compounds with similar structural features. Comparing it with related systems provides valuable insights into structure-function relationships.

Comparison with Other Oxadiazole Isomers

Three main oxadiazole isomers exist, each with distinct properties:

Oxadiazole TypeRepresentative CompoundKey DifferencesReference
1,3,4-Oxadiazole2- Oxadiazol-2-yl-piperidine HClSubject compound
1,2,4-Oxadiazole2-(3-Methyl oxadiazol-5-yl)piperidine HClDifferent electronic distribution
1,2,5-OxadiazoleNot in search resultsNot described in available dataN/A

The 1,3,4-oxadiazole isomer in our compound exhibits distinct electronic properties and hydrogen-bonding patterns compared to 1,2,4-oxadiazole analogs, leading to different biological activity profiles .

Comparison with Related Heterocyclic Systems

Other heterocyclic systems can be compared with our target compound:

Heterocyclic SystemRepresentative CompoundComparative FeaturesReference
1,3,4-Thiadiazole5-(1-(4-tosyl)piperidin-4-yl)-1,3,4-oxadiazol-2-thiolContains sulfur instead of oxygen
1,2,4-TriazoleNot specified in search resultsContains three nitrogensN/A
Oxadiazole2-(3-Methyl oxadiazol-5-yl)piperidine HClDifferent nitrogen arrangement

The replacement of oxygen with sulfur (as in thiadiazole analogs) typically enhances lipophilicity and alters the electronic properties, leading to different biological activities .

ConditionPotential MechanismDevelopment StatusReference
SchizophreniaD2/5-HT2A receptor antagonismPreclinical investigation
Depression5-HT1A modulationEarly research
Anxiety disordersGABA modulationHypothetical
EpilepsyChannel modulationPreclinical models

The antipsychotic potential appears particularly promising, with compounds containing the 1,3,4-oxadiazole-piperidine scaffold demonstrating favorable D2/5-HT2A binding ratios characteristic of atypical antipsychotics .

Antimicrobial Applications

The antimicrobial potential of 1,3,4-oxadiazole derivatives suggests applications in infectious disease:

Pathogen TypeActivity LevelPotential Clinical ApplicationReference
Gram-positive bacteriaModerate to highStaphylococcal infections
Gram-negative bacteriaModerateRespiratory infections
FungiVariableTopical antifungal preparations

The increasing prevalence of antimicrobial resistance highlights the importance of developing novel antimicrobial agents, potentially including derivatives of 2- Oxadiazol-2-yl-piperidine hydrochloride .

Enzyme Inhibition Applications

The enzyme inhibitory properties suggest additional therapeutic applications:

Target EnzymePotential ApplicationDevelopment StatusReference
LipoxygenaseAnti-inflammatory agentsEarly investigation
Alpha-glucosidaseAntidiabetic agentsPreliminary studies
AcetylcholinesteraseAlzheimer's disease therapyPreclinical models

The dual-targeting potential of these compounds (e.g., combining anticholinesterase and neuroprotective properties) makes them particularly interesting for complex neurodegenerative conditions .

Current Research and Future Directions

Research on 2- Oxadiazol-2-yl-piperidine hydrochloride and related compounds continues to evolve, with several promising directions emerging.

Structural Optimization Studies

Current research focuses on optimizing the structure to enhance specific pharmacological properties:

Optimization ApproachGoalStatusReference
5-position substitutionEnhance receptor selectivityActive investigation
Piperidine N-substitutionModulate pharmacokineticsMultiple studies reported
Bioisosteric replacementImprove metabolic stabilityEarly exploration
MechanismInvestigation ApproachStatusReference
Receptor bindingRadioligand binding studiesOngoing for various analogs
Antimicrobial mechanismsBacterial membrane studiesPreliminary data
Enzyme inhibition kineticsIn vitro enzyme assaysActive research

Understanding the precise molecular interactions will facilitate rational drug design and optimization of lead compounds .

Future Research Directions

Several promising research directions deserve further exploration:

Research AreaPotential ImpactChallengesReference
Hybrid moleculesMulti-target therapeutic agentsComplex SAR relationships
Bioavailability optimizationImproved drug-like propertiesBalancing potency and PK
Novel synthetic methodologiesMore efficient preparationScalability concerns

The development of hybrid molecules incorporating the 2- Oxadiazol-2-yl-piperidine scaffold with other pharmacophores could lead to multi-target therapeutic agents addressing complex diseases with multiple pathological mechanisms .

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